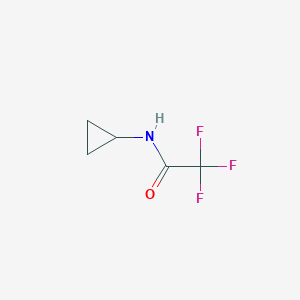

N-cyclopropyl-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCUEJOVGHRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of N Cyclopropyl 2,2,2 Trifluoroacetamide

Nucleophilic Reactivity of the Trifluoroacetamide (B147638) Group

The trifluoroacetamide functional group, known for its use as a protecting group for amines, exhibits characteristic reactivity toward nucleophiles. The strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Formation of Amine Derivatives via Nucleophilic Attack

The trifluoroacetyl group is often employed as a protecting group for amines in organic synthesis. google.com Its removal, which constitutes the formation of a primary amine derivative (cyclopropylamine), is typically achieved through nucleophilic attack and subsequent cleavage of the amide bond. This process is effectively a deprotection strategy. While specific studies detailing a broad range of nucleophilic attacks on N-cyclopropyl-2,2,2-trifluoroacetamide are not prevalent, the reaction is fundamental to the chemistry of N-acyl amides. The general transformation involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the trifluoroacetate (B77799) group or its equivalent, ultimately liberating the cyclopropylamine (B47189). The stability of the trifluoroacetate anion makes it a good leaving group, facilitating the reaction.

Hydrolysis Pathways under Acidic and Basic Conditions

The hydrolysis of the amide bond in this compound to yield cyclopropylamine and trifluoroacetic acid is a key reaction, particularly in the context of deprotection. The pathways differ significantly under acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of trifluoroacetic acid lead to the formation of the cyclopropylammonium ion, which is deprotonated upon workup to give cyclopropylamine.

Basic Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, eliminating the trifluoroacetate anion and forming cyclopropylamine. This pathway is generally efficient for cleaving the trifluoroacetamide group.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring possesses unique electronic properties due to its high p-character and ring strain, making it reactive in ways that acyclic alkanes are not. nih.gov This includes undergoing ring-opening reactions, C-H activation, and participating in cycloadditions.

Sigma-Bond Hydroboration and Activation Studies

The strained σ-bonds of the cyclopropane (B1198618) ring can be targeted for functionalization. Recent studies have demonstrated that the C–C bonds of cyclopropanes can undergo hydroboration and the C–H bonds can be selectively activated.

An iridium-catalyzed σ-bond hydroboration of cyclopropanes has been developed, resulting in the formation of β-methyl alkylboronates. nih.govacs.org In a study using N-cyclopropylpivalamide, a close analog of this compound, the reaction with pinacolborane in the presence of an iridium catalyst led to the cleavage of a distal C–C bond of the cyclopropane ring. chemrxiv.org This methodology provides access to unusually branched boronate products. nih.govacs.org The reaction is proposed to proceed via oxidative addition of the Cβ–Cγ bond to the iridium catalyst. chemrxiv.org

Furthermore, the C–H bonds of the cyclopropane ring can be functionalized through directed metalation strategies. acs.org Palladium-catalyzed enantioselective C–H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands. nih.gov This allows for the cross-coupling of the cyclopropane with various organoboron reagents. nih.gov Rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds has also been reported, providing a method for forming carbon-heteroatom bonds with high stereocontrol. nih.gov These activation methods represent powerful tools for the late-stage functionalization of the cyclopropyl core. scripps.edu

| Reaction Type | Catalyst/Reagent | Directing Group | Bond Activated | Product Type | Ref. |

| σ-Bond Hydroboration | [Ir(OMe)(cod)]₂ / t-Bu-Quinox | Amide | C-C | β-Methyl alkylboronate | nih.govchemrxiv.org |

| C-H Activation/Coupling | Pd(II) / MPAA Ligand | Carboxylic Acid | C-H | cis-Substituted cyclopropane | nih.govchemrxiv.org |

| C-H Silylation | Rhodium / (S)-DTBM-SEGPHOS | Hydroxymethyl (as silyl (B83357) ether) | C-H | Silylcyclopropane | nih.gov |

| β-Lithiation | t-BuLi | Pivaloyl | C-H | β-Functionalized cyclopropane | acs.org |

Cycloaddition Reactions Involving Cyclopropyl-Containing Systems

The cyclopropane ring can act as a three-carbon synthon in formal cycloaddition reactions. Photochemical methods have been developed for the formal [3+2] cycloaddition of N-aryl cyclopropylamines with various olefins. chemrxiv.orgchemrxiv.org This process, which can proceed without photocatalysts or additives, is initiated by a photoinduced single electron transfer (SET). chemrxiv.org The resulting nitrogen-centered radical cation undergoes β-scission of the three-membered ring, leading to an intermediate that engages with the olefin to form a cyclopentane (B165970) ring. chemrxiv.org This method provides access to N-arylaminocycloalkyl compounds. chemrxiv.org Asymmetric versions of this reaction have also been developed using cooperative photoredox and chiral H-bond catalysis, yielding enantioenriched cyclopentylamines. rsc.org

| Olefin Partner | Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Ref. |

| Methyl Methacrylate | Visible Light (No Catalyst) | N-Arylaminocyclopentane | Quantitative | Modest | chemrxiv.org |

| Trisubstituted Olefin | Visible Light (No Catalyst) | N-Arylaminocyclopentane | 57% | 9:1 | chemrxiv.org |

| Cyclohexenone | Visible Light (No Catalyst) | Fused N-Arylaminocyclopentane | 31% | Endo major | chemrxiv.org |

| N-Phenylmaleimide | Visible Light (No Catalyst) | Fused N-Arylaminocyclopentane | 75% | Endo major | chemrxiv.org |

| 3-Methylene-isoindolin-1-one | Photoredox + Chiral H-bond | Enantioenriched Cyclopentylamine | 80-95% | >20:1 | rsc.org |

Sigmatropic Rearrangements of Cyclopropenylcarbinol Derivatives Leading to Trifluoroacetamides

While not a reaction of this compound itself, a notable synthetic route to related trifluoroacetamide structures involves sigmatropic rearrangements. beilstein-journals.orgnih.gov Specifically, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of cyclopropenylcarbinyl derivatives provides access to diversely substituted alkylidenecyclopropanes. beilstein-journals.org In a fortuitous discovery, the treatment of a carbamate (B1207046) derived from a cyclopropenylcarbinol with an excess of trifluoroacetic anhydride (B1165640) and triethylamine (B128534) did not yield the expected product. Instead, it directly formed a trifluoroacetamide derivative in 67% yield. beilstein-journals.org This transformation is believed to proceed through a dehydration-sigmatropic rearrangement sequence, where the initially formed isocyanate intermediate is trapped by trifluoroacetate, ultimately leading to the stable trifluoroacetamide product. beilstein-journals.org This highlights the utility of sigmatropic rearrangements as a powerful tool for constructing complex cyclopropane-containing molecules. nih.gov

Mechanistic Investigations

The unique reactivity of the cyclopropyl group, characterized by its high ring strain and π-character, when coupled with the electronic influence of a trifluoroacetamide moiety, makes this compound a subject of significant interest in mechanistic organic chemistry. Investigations into its reaction pathways provide fundamental insights into reaction control and the behavior of strained ring systems.

Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of strained molecules. For N-cyclopropyl amides, DFT calculations provide critical insights into conformational preferences, transition states, and the energetics of ring-opening reactions.

Studies on simple N-cyclopropyl amides have revealed unexpected conformational behaviors. Ab initio calculations and NMR studies have shown that N-cyclopropylacetamide exists with a significant population (16-19% in apolar solvents) of the E-rotamer (cis) around the amide C-N bond. nih.govacs.org This is unusual for secondary amides, where steric hindrance typically disfavors the cis conformation. nih.gov Furthermore, these amides tend to adopt an ortho conformation around the N-cyclopropyl bond, rather than the more common anti conformation. nih.gov For this compound, the strong electron-withdrawing nature of the CF3 group would be expected to influence the rotational barrier of the amide bond and the conformational equilibrium.

DFT calculations have also been instrumental in exploring the energetics of cyclopropane ring-opening. In related systems, such as the electrochemical skeletal rearrangement of alkyl cyclopropanes, DFT has been used to calculate the energy barriers for the regioselective cleavage of the distal or proximal C-C bonds. researchgate.net The substitution pattern on the cyclopropane ring and the nature of the amide group are critical in determining which bond is cleaved. DFT calculations have shown that an amino substituent can drastically lower the kinetic barrier for the ring-opening of cyclopropyl radicals. researchgate.net In the context of this compound, computational models would predict how the trifluoroacetyl group modulates the stability of radical or ionic intermediates formed upon ring opening, thereby influencing the reaction pathway and activation energy.

| Compound | Process | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane-1,2-dione | Water-Uncatalyzed | Not specified | acs.org |

| Cyclopropane-1,2-dione | Water-Assisted (1 molecule) | 15.2 | acs.org |

| Cyclopentane-1,3-dione | Water-Uncatalyzed | 64.0 | acs.org |

| Cyclopentane-1,3-dione | Water-Assisted (1 molecule) | 28.6 | acs.org |

This table illustrates how computational DFT studies are used to determine energy barriers for reactions, such as the tautomerization in cyclic ketones, providing a framework for predicting reactivity in other strained ring systems like this compound. acs.org

Elucidation of Catalyst-Controlled Regiodivergence and Stereodivergence

Catalyst-controlled divergent synthesis, where a single starting material can be converted into two or more different regioisomers or stereoisomers by simply changing the catalyst, is a powerful strategy in organic synthesis. mdpi.com This approach allows for the selective formation of products by steering the reaction along different mechanistic pathways. While specific studies on this compound are not prevalent, the principles can be inferred from reactions of related compounds like allenamides and other cyclopropane derivatives. nih.gov

Ligand-controlled regiodivergence is a prominent strategy, often employed in transition-metal catalysis. nih.govresearchgate.net For instance, in the palladium-catalyzed semireduction of allenamides, the choice of ligand dictates the reaction's outcome. A monodentate ligand like XPhos can promote a 1,2-semireduction to yield allylic amides, whereas a bidentate ligand like BINAP can switch the regioselectivity completely to a 2,3-semireduction, affording (E)-enamide products. nih.gov

For this compound, a similar catalyst-controlled strategy could be envisioned for ring-opening reactions.

Lewis Acid Catalysis: A hard Lewis acid catalyst might coordinate to the carbonyl oxygen of the amide, activating the molecule for nucleophilic attack. The choice of Lewis acid could influence whether a nucleophile attacks the carbonyl carbon or promotes a concerted or stepwise ring-opening of the cyclopropyl group.

Transition Metal Catalysis: A transition metal catalyst (e.g., Pd, Rh, Ni) could engage in an oxidative addition into one of the cyclopropane C-C bonds. The ligand sphere around the metal center would be crucial in controlling which bond is cleaved (regioselectivity) and the stereochemical outcome of subsequent transformations, such as reductive elimination or insertion reactions.

By carefully selecting the catalyst system (metal, ligand, additives), it is mechanistically plausible to control the cleavage of either the proximal or distal C-C bonds of the cyclopropyl ring, leading to a diverse array of linear or heterocyclic products. mdpi.com

Analysis of Intramolecular Free Radical Reactions

The N-cyclopropyl amide moiety can participate in free radical reactions, typically initiated by a single-electron transfer (SET) process. Studies on N-aryl cyclopropylamines provide a mechanistic blueprint for how this compound might react under such conditions. chemrxiv.orgresearchgate.net

The general mechanism involves the formation of a nitrogen-centered radical cation upon oxidation. researchgate.net This intermediate is highly unstable and undergoes rapid β-scission of the strained three-membered ring. This ring-opening is an irreversible step that relieves ring strain and results in the formation of a distonic radical cation—an intermediate where the charge and the radical are separated.

In the case of N-cyclopropyl-N-alkylanilines, reaction with nitrous acid leads to the formation of an amine radical cation, which is followed by swift cyclopropyl ring opening to generate an iminium ion with a C-centered radical. researchgate.net This C-centered radical can then be trapped by other reagents in the medium. Similarly, photocatalytic processes can initiate these reactions through a photoinduced electron transfer, providing a milder alternative to strong chemical oxidants. chemrxiv.org

For this compound, the presence of the strongly electron-withdrawing trifluoroacetyl group would have a profound effect on this mechanism.

Oxidation Potential: The trifluoroacetyl group would increase the oxidation potential of the nitrogen atom, making the initial SET event more difficult to achieve compared to an N-alkyl or N-aryl analogue.

Radical Cation Stability: Once formed, the nitrogen radical cation would be significantly destabilized by the adjacent electron-withdrawing group, likely accelerating the subsequent C-C bond cleavage of the cyclopropane ring.

Reaction Pathways: The resulting distonic radical cation could engage in various intramolecular reactions, such as cyclization onto a tethered functional group or intermolecular trapping, to form new C-C or C-heteroatom bonds. Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones proceed through a similar ring-opened distonic radical anion intermediate. nih.gov

| Starting Material Type | Initiation Step | Key Intermediate | Subsequent Step | Reference |

|---|---|---|---|---|

| N-Cyclopropyl-N-alkylaniline | Reaction with Nitrous Acid (Oxidation) | Amine Radical Cation | β-scission of cyclopropyl ring | researchgate.net |

| N-Aryl Cyclopropylamine | Photoinduced Electron Transfer (SET) | Nitrogen Radical Cation | Ring-opening to distonic radical cation | chemrxiv.org |

| Aryl Cyclopropyl Ketone | Photoreduction of Lewis Acid Complex | Ring-opened Distonic Radical Anion | Stepwise cycloaddition | nih.gov |

Studies of Intermediates in Cascade Transformations

Cascade reactions initiated by the ring-opening of N-cyclopropyl amides allow for the rapid construction of complex molecular architectures from simple starting materials. A key aspect of understanding these transformations is the identification and characterization of transient intermediates.

A significant mechanistic pathway proposed for the rearrangement of N-cyclopropyl-amides involves the formation of a cyclic aziridine (B145994) intermediate. In the presence of a Lewis acid such as AlCl3, N-cyclopropyl amides can undergo a ring-opening rearrangement. The proposed mechanism involves an initial activation of the amide, followed by an intramolecular cyclization that leads to a "Heine-type" aziridine intermediate. researchgate.netrsc.org This strained aziridinium (B1262131) ion is highly electrophilic and can be subsequently opened by a nucleophile (e.g., a chloride ion from the Lewis acid) to yield linear products like N-(2-chloropropyl)amides. Alternatively, intramolecular attack by the amide oxygen can lead to the formation of 5-methyl-2-oxazolines. researchgate.netrsc.org

This aziridine intermediate is a critical branching point in the cascade. Its fate determines the final product structure and depends on the reaction conditions, the nature of the nucleophiles present, and the substitution pattern on the starting amide. The trifluoroacetamide group in this compound would strongly influence the stability and reactivity of this proposed aziridine intermediate, potentially favoring certain pathways over others due to its powerful inductive effects. Other cascade reactions, such as those involving enyne-amides, also leverage the strain release of a cyclopropane ring as a driving force for complex transformations proceeding through distinct intermediates. researchgate.net

Derivatization Strategies and Applications in Analytical and Synthetic Chemistry

Acylation Reactions for Analytical Characterization

Acylation is a widely employed derivatization technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to improve the volatility and thermal stability of polar analytes. For N-cyclopropyl-2,2,2-trifluoroacetamide, the secondary amine proton is available for acylation. This process involves the introduction of an acyl group, which can modify the compound's chromatographic behavior and produce characteristic mass spectral fragmentation patterns, aiding in its identification and quantification.

The trifluoroacetyl group already present in this compound makes it a suitable candidate for further acylation at the nitrogen atom, especially when analyzing complex mixtures where differentiation from other primary and secondary amines is crucial. The use of different acylating agents can lead to the formation of various N-acyl derivatives with distinct retention times and mass spectra. nih.gov

Table 1: Hypothetical Acylation Reactions of this compound for GC-MS Analysis

| Acylating Agent | Derivative Formed | Expected Change in Retention Time | Potential Diagnostic Mass Fragments |

| Acetic Anhydride (B1165640) | N-acetyl-N-cyclopropyl-2,2,2-trifluoroacetamide | Increase | [M]+•, [M-CH3CO]+, [M-CF3]+ |

| Propionic Anhydride | N-propionyl-N-cyclopropyl-2,2,2-trifluoroacetamide | Significant Increase | [M]+•, [M-CH3CH2CO]+, [M-CF3]+ |

| Heptafluorobutyric Anhydride (HFBA) | N-heptafluorobutyryl-N-cyclopropyl-2,2,2-trifluoroacetamide | Moderate Increase | [M]+•, [M-C3F7CO]+, [M-CF3]+ |

This table is illustrative and based on general principles of acylation for GC-MS analysis.

Silylation using Trifluoroacetamide-Based Reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA)

Silylation is another cornerstone of derivatization for GC-MS, involving the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that can react with the secondary amine proton of this compound. This reaction increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

The silylation of this compound with BSTFA would yield N-trimethylsilyl-N-cyclopropyl-2,2,2-trifluoroacetamide. The reaction is typically carried out in an anhydrous solvent, often with a catalyst such as trimethylchlorosilane (TMCS), and may require heating to ensure complete derivatization. mdpi.com The resulting TMS derivative is more amenable to GC-MS analysis, providing a clear molecular ion peak and characteristic fragmentation patterns that are useful for structural confirmation.

Table 2: Silylation of this compound with BSTFA

| Analyte | Silylating Reagent | Derivative | Expected Mass Spectral Fragments | Analytical Improvement |

| This compound | BSTFA (+/- TMCS) | N-trimethylsilyl-N-cyclopropyl-2,2,2-trifluoroacetamide | [M]+•, [M-CH3]+, [M-Si(CH3)3]+, [M-CF3]+ | Increased volatility, improved peak shape, enhanced sensitivity |

This table is based on the known reactivity of BSTFA with secondary amines.

Mechanochemical Defluorinative Arylation of Trifluoroacetamides

A novel and synthetically valuable transformation for trifluoroacetamides is the mechanochemical defluorinative arylation. nih.govorganic-chemistry.org This reaction allows for the conversion of the trifluoroacetamide (B147638) group into an aryl amide, providing a versatile route to a wide range of substituted aromatic amides. nih.gov This method is particularly noteworthy for its use of mechanochemistry, which often leads to solvent-free and more environmentally friendly reaction conditions.

This nickel-catalyzed reaction is enabled by the activation of the C-CF3 bond, with additives like Dy2O3. acs.org While the published research focuses on a range of aliphatic and aromatic trifluoroacetamides, this compound, as an aliphatic trifluoroacetamide, is an excellent candidate for this transformation. The reaction would involve the coupling of this compound with an arylating agent, such as an arylboronic acid, to yield an N-cyclopropyl aryl amide.

Table 3: Mechanochemical Defluorinative Arylation of Aliphatic Trifluoroacetamides

| Trifluoroacetamide Substrate | Arylating Agent | Catalyst/Additive | Product | Yield (%) |

| N-benzyl-2,2,2-trifluoroacetamide | 4-methoxyphenylboronic acid | NiBr2 / Dy2O3 / DABCO | N-benzyl-4-methoxybenzamide | 85 |

| N-hexyl-2,2,2-trifluoroacetamide | Phenylboronic acid | NiBr2 / Dy2O3 / DABCO | N-hexylbenzamide | 82 |

| This compound (Predicted) | 4-chlorophenylboronic acid | NiBr2 / Dy2O3 / DABCO | N-cyclopropyl-4-chlorobenzamide | (High) |

Data for N-benzyl and N-hexyl derivatives are representative examples from existing literature. The entry for this compound is a scientifically-based prediction. nih.govacs.org

Development of Mixed Derivatives for Mass Spectrometry Analysis

In complex analytical scenarios, the use of mixed or dual derivatization can provide enhanced separation and more definitive mass spectral identification. For a molecule like this compound, this could involve a combination of acylation and silylation if other functional groups were present on the cyclopropyl (B3062369) ring.

However, in the context of the parent compound, the development of mixed derivatives primarily refers to the sequential or combined use of different derivatizing agents to target the same functional group, leading to unique analytical signatures. For instance, a two-step derivatization could be employed where the initial trifluoroacetylation to form the parent compound is followed by a silylation step. This is particularly useful in metabolomic studies or in the analysis of a class of compounds where this compound might be one of several analytes of interest. The combination of different derivatizing groups on a molecule can lead to more complex but highly specific fragmentation patterns in mass spectrometry, aiding in the unequivocal identification of the analyte in a complex matrix.

Theoretical and Spectroscopic Characterization of N Cyclopropyl 2,2,2 Trifluoroacetamide

Advanced Spectroscopic Studies

The detailed structural and conformational analysis of N-cyclopropyl-2,2,2-trifluoroacetamide relies on sophisticated spectroscopic techniques. These methods provide critical insights into the three-dimensional arrangement of atoms and the dynamics of the molecule in solution.

Stereochemical Analysis via Through-Space ¹H–¹⁹F Spin–Spin Couplings

The stereochemical properties of trifluoroacetamide (B147638) derivatives, including this compound, can be effectively investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, with a particular focus on through-space ¹H–¹⁹F spin-spin couplings. nih.govnih.gov In solution, tertiary trifluoroacetamides often exist as a mixture of slowly interconverting E- and Z-amide conformers. nih.govresearchgate.net

Detailed analysis of the ¹H NMR spectra of related tertiary trifluoroacetamides reveals that specific protons near the nitrogen atom of the minor conformer exhibit finely split signal patterns. nih.govnih.gov These splitting patterns are a result of coupling to the fluorine atoms of the trifluoromethyl (CF₃) group. The existence of this coupling is confirmed through ¹⁹F-decoupling experiments, where irradiating the fluorine nuclei causes the fine splitting in the proton signal to disappear. nih.govresearchgate.net

These observed interactions are often attributable to through-space spin-spin couplings (TSCs) rather than through-bond couplings (TBCs). nih.gov TSCs occur when two nuclei are spatially close, typically within the sum of their van der Waals radii, allowing for a direct interaction through space. researchgate.net For some trifluoroacetamide derivatives, these ¹H–¹⁹F coupling constants have been measured in the range of 1.4–1.8 Hz. nih.gov The observation of TSCs provides a powerful tool for determining the relative orientation of the trifluoromethyl group and adjacent protons, thereby elucidating the molecule's stereochemistry. nih.gov

Heteronuclear Overhauser Spectroscopy (HOESY) for Conformation Elucidation

To definitively confirm that the observed ¹H–¹⁹F couplings are through-space in nature, one-dimensional (1D) and two-dimensional (2D) ¹H–¹⁹F Heteronuclear Overhauser Spectroscopy (HOESY) experiments are employed. nih.govresearchgate.net The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is transferred to another through cross-relaxation, which is highly dependent on the distance between the nuclei. wikipedia.org A HOESY experiment detects NOEs between different types of nuclei, in this case, hydrogen (¹H) and fluorine (¹⁹F). wikipedia.org

The presence of a HOESY cross-peak between the fluorine nuclei of the CF₃ group and specific nearby protons provides unambiguous evidence that these nuclei are in close spatial proximity. nih.govacs.org This confirmation is crucial for distinguishing TSCs from TBCs. nih.gov In studies of related trifluoroacetamides, HOESY cross-peaks were observed between the CF₃ group and one of the methylene (B1212753) protons adjacent to the nitrogen atom in the minor conformers. nih.govresearchgate.netacs.org This spatial closeness is characteristic of the Z-conformer, allowing for the definitive assignment of both the major (E-) and minor (Z-) conformers in solution. nih.gov

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H–¹⁹F Through-Space Couplings | Indicates spatial proximity between specific H and F atoms. | Helps determine the relative orientation of the cyclopropyl (B3062369) and trifluoroacetamide groups. |

| ¹⁹F-Decoupling Experiments | Confirms that observed splitting in ¹H NMR is due to coupling with ¹⁹F nuclei. | Validates the presence of ¹H–¹⁹F spin-spin interactions. |

| ¹H–¹⁹F HOESY | Unambiguously confirms through-space interactions and provides distance constraints. | Elucidates the preferred three-dimensional conformation (E- vs. Z-amide) in solution. nih.gov |

Application of Nuclear Magnetic Resonance (NMR) for Structural Confirmation

The comprehensive structural confirmation of this compound is achieved through the integrated application of various NMR techniques. Both ¹H and ¹⁹F NMR spectroscopy are fundamental in studying the conformational properties of trifluoroacetamides in solution. nih.govresearchgate.net These methods allow for the observation and characterization of the different conformational isomers present at equilibrium. nih.gov

The structural assignment process involves several key steps:

Observation of Conformers: ¹H and ¹⁹F NMR spectra often show distinct sets of signals for the major and minor conformers due to the slow rotation around the amide C-N bond. nih.gov

Identification of Couplings: Fine splitting patterns observed in the ¹H NMR spectrum, particularly for protons on the cyclopropyl ring adjacent to the nitrogen, suggest coupling to the ¹⁹F nuclei of the trifluoromethyl group. nih.govresearchgate.net

Confirmation of Interaction Type: HOESY experiments are used to verify that these couplings are through-space, which is critical for assigning the stereochemistry of the conformers. nih.govnih.gov

By combining these NMR-based approaches, a complete and accurate assignment of the complex NMR spectra can be achieved. This allows for the unambiguous structural confirmation of the major and minor conformers and provides a detailed picture of the molecule's conformational landscape in solution. nih.govresearchgate.net

Computational Chemistry for Structural and Electronic Properties

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Studies for Conformational Preferences and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net DFT calculations are instrumental in determining the relative stabilities of different conformers, predicting molecular geometries, and exploring chemical reactivity. bohrium.comnih.gov

For trifluoroacetamide derivatives, DFT calculations have been shown to be highly consistent with experimental results obtained from NMR spectroscopy and X-ray crystallographic analyses. nih.govresearchgate.net These computational studies have confirmed that the E-amide conformer is generally the more stable and preferred conformation for these types of molecules. nih.govnih.gov By calculating the energies of the optimized geometries for both the E- and Z-isomers, DFT can quantify the energy difference between them, explaining the experimentally observed population ratios in solution. researchgate.net

Furthermore, DFT can be used to calculate various molecular properties and reactivity descriptors that provide information about the electronic nature of the molecule. mdpi.com These descriptors help in understanding the molecule's stability and potential reaction pathways.

| Computational Method | Predicted Property | Significance |

| Geometry Optimization (DFT) | Stable 3D structures of E- and Z-conformers. | Predicts the most likely shapes of the molecule. researchgate.net |

| Energy Calculations (DFT) | Relative stabilities of conformers. | Explains the preference for the E-amide conformation observed experimentally. nih.govnih.gov |

| Reactivity Descriptors (DFT) | Electronic properties like chemical potential and hardness. | Provides insight into the chemical reactivity and stability of the compound. mdpi.com |

Prediction of Regio- and Stereoselectivity in Synthetic Transformations

Computational methods, particularly DFT, are also valuable tools for predicting the outcomes of chemical reactions. acs.org While specific synthetic transformations involving this compound are not detailed in the provided context, the principles of using DFT to predict selectivity are broadly applicable.

In synthetic chemistry, regio- and stereoselectivity refer to the preferential formation of one constitutional isomer or stereoisomer over others. DFT calculations can elucidate the mechanisms of chemical reactions by modeling the potential energy surface. This involves calculating the energies of reactants, transition states, and products for all possible reaction pathways.

By comparing the activation energies associated with different pathways, chemists can predict which product is kinetically favored (formed fastest) and which is thermodynamically favored (most stable). acs.org This predictive power is crucial in designing efficient and selective synthetic routes, minimizing the formation of unwanted byproducts. For reactions involving molecules like this compound, DFT could be used to predict, for example, the preferred site of attack for a nucleophile or the stereochemical outcome of an addition reaction.

X-ray Crystallographic Analysis of Trifluoroacetamide Derivatives

Direct crystallographic data for this compound is not readily found in current literature. However, the analysis of related trifluoroacetamide derivatives provides valuable insights into the structural properties conferred by the trifluoroacetamide group. The crystal structures of several N-aryl trifluoroacetamides and their analogues have been determined, revealing details about their molecular geometry and intermolecular interactions.

One such derivative is N,N′-(p-Phenylene)bis(2,2,2-trifluoroacetamide). Its crystal structure shows a centrosymmetric molecule. The structure is stabilized by a weak intramolecular N—H···F interaction and a more significant intermolecular N—H···O hydrogen bond, which links the molecules into chains.

Another complex derivative, N-(2-{[2,6-bis(2,2,2-trifluoroacetamido)phenyl]disulfanyl}phenyl)-2,2,2-trifluoroacetamide, has also been characterized. In this case, the asymmetric unit contains two independent molecules. The structure reveals rotational disorder in three of the trifluoromethyl groups. The crystal architecture is supported by numerous N—H···O, N—H···S, and C—H···O interactions.

For comparative purposes, the crystal structure of a tribromo-analogue, 2,2,2-Tribromo-N-(2-fluorophenyl)acetamide, has been analyzed. This provides a reference for understanding the influence of the halogen atoms on the crystal packing.

Below are the crystallographic data for these derivatives.

Table 1: Crystallographic Data for N,N′-(p-Phenylene)bis(2,2,2-trifluoroacetamide)

| Parameter | Value |

|---|---|

| Formula | C₁₀H₆F₆N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0900(3) |

| b (Å) | 5.4159(3) |

| c (Å) | 10.1413(6) |

| α (°) | 97.959(2) |

| β (°) | 90.397(2) |

| γ (°) | 92.271(2) |

| Volume (ų) | 276.63(3) |

Table 2: Crystallographic Data for N-(2-{[2,6-bis(2,2,2-trifluoroacetamido)phenyl]disulfanyl}phenyl)-2,2,2-trifluoroacetamide

| Parameter | Value |

|---|---|

| Formula | C₂₀H₁₀F₁₂N₄O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 19.0538(10) |

| b (Å) | 13.1466(7) |

| c (Å) | 19.961(1) |

| β (°) | 96.0042(9) |

| Volume (ų) | 4972.7(4) |

Table 3: Crystallographic Data for 2,2,2-Tribromo-N-(2-fluorophenyl)acetamide

| Parameter | Value |

|---|---|

| Formula | C₈H₅Br₃FNO |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 6.1825 |

| b (Å) | 8.929 |

| c (Å) | 9.971 |

| α (°) | 85.858 |

| β (°) | 87.966 |

| γ (°) | 78.919 |

| Volume (ų) | 537.4 |

Catalytic Applications in Synthesis Utilizing N Cyclopropyl 2,2,2 Trifluoroacetamide and Its Derivatives

Metal-Catalyzed Transformations

Metal catalysis offers a powerful toolkit for the functionalization of complex molecules. The electronic properties and strained nature of the cyclopropyl (B3062369) group in N-cyclopropyl-2,2,2-trifluoroacetamide suggest that it can participate in a range of metal-catalyzed reactions, including carbon-carbon bond formations, hydroborations, C-CF3 bond activations, and N-arylations.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. rsc.orgiupac.org While direct examples of this compound in palladium-catalyzed C-C bond forming reactions are not extensively documented, the reactivity of related N-cyclopropyl amides and cyclopropane (B1198618) derivatives has been investigated. These studies provide insights into the potential transformations of the target molecule.

Palladium catalysts are known to activate the C-C bonds of strained ring systems like cyclopropanes. chemrxiv.org For instance, the palladium-catalyzed ring-opening alkynylation of gem-difluorinated cyclopropanes has been reported to proceed via C-C bond activation, followed by C-F elimination and subsequent C(sp3)-C(sp) bond formation. chemrxiv.org This type of transformation highlights the ability of palladium to cleave the cyclopropane ring and forge new carbon-carbon bonds.

In a related context, palladium-catalyzed reactions of N-cyclopropyl amides have been explored. For example, the intramolecular asymmetric hydrocyclopropanylation of alkynes using N-cyclopropylpropiolamides has been achieved, leading to the formation of cyclopropane-fused γ-lactams. While this is an intramolecular C-C bond formation, it underscores the compatibility of the N-cyclopropyl amide moiety with palladium catalysis.

The following table summarizes representative palladium-catalyzed C-C bond forming reactions involving cyclopropane derivatives, which could be conceptually extended to this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(TFA)2 / X-phos | gem-difluorocyclopropane, alkyne | fluorinated skipped enyne | good to excellent | chemrxiv.org |

| Pd(0) / ligand | enyne | cyclopropyl ketone | varies | wipo.int |

Interactive Data Table ```html

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(TFA)2 / X-phos | gem-difluorocyclopropane, alkyne | fluorinated skipped enyne | good to excellent | mdpi.com |

| Pd(0) / ligand | enyne | cyclopropyl ketone | varies | rsc.org |

Iridium catalysts have emerged as powerful tools for a variety of organic transformations, including the functionalization of C-H bonds and the hydroboration of unsaturated systems. researchgate.netThe application of iridium catalysis to cyclopropane-containing molecules is an area of growing interest.

While direct iridium-catalyzed hydroboration of this compound has not been reported, studies on the hydroboration of cyclopropenes provide valuable insights. For instance, the rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes has been shown to produce 2,2-disubstituted cyclopropyl boronates with high diastereo- and enantioselectivity. elsevierpure.comorganic-chemistry.orgnih.govThe presence of directing groups, such as esters, was found to be crucial for achieving high levels of enantiomeric induction. elsevierpure.comorganic-chemistry.orgnih.govGiven the electronic similarities between an ester and the trifluoroacetamide (B147638) group, it is plausible that this compound could act as a directing group in similar transformations.

Iridium-catalyzed C-H borylation of cyclopropanes has also been demonstrated, showcasing the ability of iridium catalysts to selectively functionalize the C-H bonds of the cyclopropane ring. This reaction provides a route to cyclopropylboronate esters, which are versatile synthetic intermediates.

The table below presents examples of iridium- and rhodium-catalyzed reactions of cyclopropenes and cyclopropanes that suggest the potential reactivity of this compound.

Catalyst System Substrate Reagent Product Type Selectivity Reference [Rh(COD)Cl]2 / (R)-BINAP 3,3-disubstituted cyclopropene pinacolborane cyclopropyl boronate high diastereo- and enantioselectivity organic-chemistry.org Iridium(I) / dppm terminal alkene pinacolborane alkylboronate >99% terminal selectivity researchgate.net Rh-catalyst / bisphosphine ligand cyclopropene thiol cyclopropyl sulfide (B99878) or allylic sulfide ligand-dependent escholarship.org

Interactive Data Table

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals. The activation of the strong C-F bond in a CF3 group is a significant challenge in organic synthesis. Nickel catalysis has shown promise in this area, particularly for the functionalization of trifluoromethylated compounds.

osti.govosti.gov

Research has demonstrated the nickel-mediated trifluoromethylation of phenol (B47542) derivatives via C-O bond activation, showcasing the ability of nickel to facilitate the introduction of a CF3 group. osti.govosti.govMore relevant to this compound is the work on the sequential C-F bond functionalizations of trifluoroacetamides. researchgate.netThis research indicates that the C-F bonds in the trifluoroacetyl group can be selectively activated and functionalized.

Furthermore, nickel-catalyzed arylation of trifluoromethylalkene derivatives has been achieved through a single C-F bond activation. semanticscholar.orgresearchgate.netThis suggests that a similar process could be envisioned for this compound, where one of the C-F bonds is replaced with an aryl group.

The following table summarizes key findings in nickel-catalyzed reactions involving trifluoromethyl groups, which could be applicable to this compound.

Catalyst System Substrate Reagent Transformation Product Type Reference Nickel / PMe3 phenol derivative TMSCF3 C-O activation / trifluoromethylation trifluoromethylarene osti.govosti.gov Nickel trifluoroacetamide radical trap sequential C-F bond functionalization difluoro- and monofluoroalkyl products researchgate.net Pd(PPh3)4 / ligand trifluoromethylalkene arylboronic acid single C-F bond arylation gem-difluoroallylic arene semanticscholar.orgresearchgate.net

Interactive Data Table

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a fundamental reaction for the formation of C-N bonds. rsc.orgThis reaction is widely used to couple amines and amides with aryl halides. Given that this compound is an amide, it is a prime candidate for copper-mediated N-arylation.

Studies have shown that copper catalysts are effective for the N-arylation of a broad range of amides with aryl halides under various conditions. rsc.orgThe substrate scope is generally wide, tolerating a variety of functional groups on both the amide and the aryl halide. rsc.orgFor instance, a polystyrene-supported Cu(II) catalyst has been developed for the N-arylation of aromatic, aliphatic, cyclic, and heterocyclic amides with aryl halides under solvent-free conditions.

Furthermore, copper-catalyzed N-arylation of azoles has been reported, demonstrating the versatility of this methodology for a range of nitrogen-containing heterocycles. nih.govThe development of ligand-free copper-catalyzed N-arylation protocols further enhances the practicality of this transformation.

The table below provides examples of copper-catalyzed N-arylation reactions that are analogous to the potential N-arylation of this compound.

Catalyst System Amide/Amine Arylating Agent Product Type Yield (%) Reference PS-Cu(II)-ala various amides aryl halides N-arylated amides high rsc.org CuBr 2-(2-bromophenyl)-1H-indoles, imidazole - indoloimidazoquinoline good rsc.org CuI N-methoxy amides arylboronic acids aryl-N-methoxy arylimides moderate mdpi.com

Interactive Data Table

Organocatalysis and Biomimetic Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. Chiral Brønsted acids are a prominent class of organocatalysts that can promote a variety of enantioselective transformations.

Chiral Brønsted acids, such as phosphoric acids, have proven to be highly effective catalysts for a range of cycloaddition reactions. nih.govrsc.orgWhile there are no direct reports of this compound participating in such reactions, the related class of enamides are excellent substrates in Brønsted acid-catalyzed cycloadditions.

chemrxiv.orgresearchgate.net

Enamides can be readily generated from N-acyl compounds, and it is conceivable that a derivative of this compound could be converted into a corresponding enamide. This enamide could then participate in various cycloaddition reactions. For example, a highly stereoselective Brønsted acid-catalyzed synthesis of spiroisindolinones from enamides and 3-hydroxy-isoindolinones has been reported. chemrxiv.orgIn this reaction, a chiral phosphoric acid catalyst enabled a diastereo- and enantioselective synthesis of the spirocyclic products.

chemrxiv.org

The self-coupling of enamides catalyzed by chiral Brønsted acids has also been demonstrated, leading to the formation of valuable chiral building blocks. researchgate.netThese examples highlight the potential of using derivatives of this compound in enantioselective cycloadditions under Brønsted acid catalysis.

The table below summarizes representative chiral Brønsted acid-catalyzed cycloadditions involving enamides.

Catalyst Reactants Reaction Type Product Type Stereoselectivity Reference Chiral Phosphoric Acid enamide, 3-hydroxy-isoindolinone cascade reaction spiroisindolinone high dr and ee chemrxiv.org Chiral Phosphoric Acid enamide self-coupling chiral diamine derivative high researchgate.net Chiral Phosphoramide various substrates [2+2] photocycloaddition cyclobutane high enantio- and diastereoselectivity nih.gov

Interactive Data Table

Table of Compound Names

Compound Name This compound gem-difluorinated cyclopropanes N-cyclopropylpropiolamides cyclopropane-fused γ-lactams 3,3-disubstituted cyclopropenes 2,2-disubstituted cyclopropyl boronates pinacolborane trifluoromethylalkenes trifluoroacetamides N-methoxy amides arylboronic acids enamides 3-hydroxy-isoindolinones spiroisindolinones

Organocatalysis and Biomimetic Catalysis

Application of Zeolites as Acid/Basic Solid Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures that can function as solid acid or base catalysts in a variety of organic transformations. researchgate.netmdpi.com Their catalytic activity stems from the presence of Brønsted and Lewis acid sites, which can be tailored by modifying the silica-to-alumina ratio or through ion exchange. researchgate.netmdpi.com The shape-selective nature of zeolites, dictated by their uniform pore and channel systems, allows them to control the access of reactants and the formation of products, leading to high selectivity. mdpi.com

While zeolites are widely employed in industrial processes such as cracking, isomerization, and alkylation, their specific application in catalyzing reactions involving this compound is not extensively documented in publicly available research. Generally, the acidic sites on zeolite surfaces are known to activate carbonyl groups, facilitating various organic reactions. researchgate.net This suggests a potential, though underexplored, role for zeolites in transformations of amides like this compound. The unique combination of the electron-withdrawing trifluoroacetyl group and the strained cyclopropyl ring could lead to interesting reactivity under zeolite catalysis, but specific research findings are required to substantiate this.

Electrocatalytic and Photoredox Catalysis for Amide Functionalization

Recent advancements in synthetic chemistry have highlighted the utility of electrocatalytic and photoredox methods for the functionalization of amides under mild conditions. These techniques offer sustainable and atom-economical alternatives to traditional synthetic routes.

In the realm of photoredox catalysis, a notable application involving a derivative of this compound is the cooperative photoredox and cobalt-catalyzed ring-opening and dehydrogenative functionalization of cyclopropylamides. nih.gov This process leads to the formation of allylic N,O-acyl-acetal derivatives. The reaction utilizes readily available starting materials and proceeds under mild conditions, demonstrating broad substrate scope and excellent functional group compatibility. nih.gov

The general transformation can be summarized as follows: a cyclopropylamide reacts with an alcohol in the presence of a photoredox catalyst and a cobalt co-catalyst to yield the corresponding allylic N,O-acyl-acetal. This reaction has been successfully applied to a range of cycloalkylamides and various primary, secondary, and tertiary alcohols. nih.gov The significance of this method is further underscored by its applicability in the late-stage functionalization of compounds relevant to the pharmaceutical industry. nih.gov

Below is a table summarizing key aspects of this photoredox-catalyzed reaction:

| Catalyst System | Reactants | Product Type | Key Features |

| Photoredox Catalyst + Cobalt Co-catalyst | Cyclopropylamides, Alcohols | Allylic N,O-acyl-acetals | Mild reaction conditions, Broad substrate scope, High functional group tolerance, Atom-economical |

This innovative approach provides a reliable pathway to access valuable cyclic and acyclic derivatives through selective nucleophilic substitutions in a one-pot fashion. nih.gov

While the search results provided a relevant example of photoredox catalysis involving cyclopropylamides, specific research detailing the electrocatalytic functionalization of this compound itself was not prominently featured. However, electrochemical methods have been reported for the carboxylation of α-fluoroalkyl cyclopropanes with CO2, indicating the potential for electrochemical activation of related structures. rsc.orgresearchgate.net

Advanced Applications in Medicinal Chemistry Research

Investigation as a Synthetic Reagent for Biologically Active Scaffolds

The rigid, three-dimensional nature of the cyclopropyl (B3062369) group makes it a desirable component in the design of molecular scaffolds for drug discovery. nih.gov As a synthetic reagent, N-cyclopropyl-2,2,2-trifluoroacetamide provides a straightforward method for introducing the N-cyclopropyl moiety. This fragment is incorporated into larger, more complex molecules to create libraries of structurally diverse compounds for screening. nih.gov The development of chemoenzymatic strategies has further expanded the ability to create chiral cyclopropane (B1198618) scaffolds, which are key pharmacophores in many pharmaceuticals. nih.gov

The use of defined molecular scaffolds is a key strategy in medicinal chemistry for controlling the spatial arrangement of functional groups. mdpi.com The cyclopropyl group, due to its conformational rigidity, helps to position other pharmacophoric elements in a way that can optimize binding to biological targets, potentially leading to an entropically more favorable interaction. iris-biotech.deacs.org Synthetic strategies that employ reagents like this compound are therefore crucial for building these sophisticated molecular architectures.

Exploration of the Trifluoromethyl Group as a Bioisostere for Amides and Other Functional Groups

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental tactic in drug design to enhance a molecule's properties. nih.gov The trifluoromethyl group, or the related trifluoroethyl group derived from it, has gained significant attention as a metabolically stable bioisostere for the amide bond. uni-muenchen.denih.gov Amide bonds are prevalent in biologically active molecules but are often susceptible to enzymatic hydrolysis, limiting their in-vivo stability. uni-muenchen.de

Trifluoroethylamines, which can be synthesized from trifluoroacetamide (B147638) precursors, serve as effective amide mimetics. rsc.org They maintain the key hydrogen bond donating capability of the amide's N-H group while being resistant to hydrolysis. rsc.org This substitution has proven successful in the development of potent enzyme inhibitors, such as those targeting Cathepsin K, where replacing a P2-P3 amide with a trifluoroethylamine group resulted in compounds that were 10- to 20-fold more potent. nih.gov The non-basic nature of the nitrogen in this moiety allows it to maintain crucial hydrogen bonding interactions within enzyme active sites. nih.gov

Table 1: Comparison of Amide and Trifluoroethylamine Properties

| Feature | Amide Group | Trifluoroethylamine Bioisostere |

|---|---|---|

| Metabolic Stability | Susceptible to enzymatic hydrolysis uni-muenchen.de | Resistant to hydrolysis rsc.org |

| Hydrogen Bonding | Acts as H-bond donor and acceptor nih.gov | Preserves N-H donating properties rsc.org |

| Basicity | Generally non-basic | Nitrogen is non-basic nih.gov |

| Application Example | Peptide backbones | Cathepsin K inhibitors nih.gov |

Research into Cyclopropyl-Containing Structures for Modulating Pharmacological Properties

The cyclopropyl ring is a versatile structural element frequently incorporated into drug molecules to fine-tune their pharmacological profiles. iris-biotech.desemanticscholar.org Its unique steric and electronic properties can positively influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic parameters. acs.orgresearchgate.net

One of the key advantages of the cyclopropyl group is its ability to enhance metabolic stability. iris-biotech.de For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can block this metabolic pathway. iris-biotech.dehyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidative metabolism. hyphadiscovery.com However, when attached directly to amines, cyclopropyl groups can sometimes undergo biotransformations leading to reactive intermediates. hyphadiscovery.com

Table 2: Pharmacological Effects of Cyclopropyl Substitution

| Property Modulated | Effect of Cyclopropyl Group | Rationale | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | Blocks CYP450-mediated oxidation | iris-biotech.dehyphadiscovery.com |

| Potency | Enhanced | Provides conformational constraint for optimal binding | acs.org |

| Lipophilicity (clogP) | Reduced | Lower clogP compared to isopropyl or phenyl groups | iris-biotech.de |

| Receptor Binding | More Favorable | Rigid structure reduces entropic penalty upon binding | acs.org |

| Brain Permeability | Increased | Can improve passage through the blood-brain barrier | acs.org |

Role as an Intermediate in the Synthesis of Targeted Therapeutic Agents (e.g., PARP inhibitors, SARS-CoV-2 main protease inhibitors)

This compound is a precursor for the N-cyclopropylamine synthon, a valuable building block in the synthesis of complex therapeutic agents. This moiety is found in several inhibitors targeting key enzymes in disease pathways.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs effective in treating cancers with specific DNA repair defects, such as BRCA mutations. nih.govnih.gov The core structures of many PARP inhibitors, like Olaparib and Rucaparib, are based on heterocyclic scaffolds such as phthalazinones and benzimidazole (B57391) carboxamides. nih.gov The synthesis of analogs and novel scaffolds in this class often involves the incorporation of diverse substituents to optimize potency and selectivity, and the cyclopropyl group is a common choice for this purpose.

SARS-CoV-2 Main Protease (Mpro) Inhibitors: The main protease (Mpro) is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drugs. mdpi.comnih.gov The development of inhibitors, including the approved drug Nirmatrelvir (a component of Paxlovid), has been a major focus of research. nih.govresearchgate.net Many Mpro inhibitors are peptidomimetic compounds designed to fit into the enzyme's active site. chemrxiv.org Structural studies have shown that modifications at key positions of these inhibitors are crucial for activity. For instance, the incorporation of a cyclopropyl ring at the P2 position of certain ketone-based inhibitors has been shown to yield high potency. nih.gov The use of intermediates derived from this compound facilitates the introduction of this beneficial cyclopropyl group during the synthesis of such antiviral agents. nih.gov

Enzyme Inhibition Studies related to Trifluoroacetyl and Sulfonamide Moieties

Trifluoroacetyl Moiety: The trifluoroacetyl group, present in this compound, is known to be a key feature in certain classes of enzyme inhibitors. Peptides containing a trifluoroacetyl (CF3CO) group have been identified as potent, reversible inhibitors of serine proteases like elastase. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by active site residues. This can lead to the formation of a stable hemiketal adduct, mimicking the transition state of peptide bond hydrolysis and resulting in tight binding and inhibition. researchgate.net While the trifluoroacetyl group itself can be labile, its incorporation into inhibitor design has proven to be an effective strategy. acs.org

Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, renowned for its role in a wide range of therapeutic agents, including diuretics, antibiotics, and enzyme inhibitors. mdpi.com Sulfonamides are particularly prominent as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. acs.org By mimicking the tetrahedral transition state of carbonate hydrolysis, the sulfonamide moiety binds tightly to the zinc ion in the CA active site. acs.org Fluorinated benzenesulfonamides have been developed as highly potent and selective inhibitors of cancer-associated CAs, such as CA IX and CA XII. acs.org The principles of using functional groups to target enzyme active sites are shared between trifluoroacetyl- and sulfonamide-based inhibitors, highlighting the importance of electronegative and tetrahedral moieties in inhibitor design. nih.govacs.org

Q & A

Q. Basic Characterization

- 1H NMR : Key peaks include δ 0.60–0.91 ppm (cyclopropyl protons) and δ 5.38 ppm (methine proton adjacent to the amide) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–F = 1.33–1.37 Å) to confirm stereochemistry and packing .

Advanced Analysis

Dynamic NMR or variable-temperature studies can probe conformational flexibility. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., m/z calculated for C₆H₇F₃NO: 166.04) .

How can researchers evaluate the antimicrobial activity of this compound?

Basic Screening

Adapt broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against fungi (Aspergillus flavus, Candida albicans) and bacteria (Staphylococcus aureus). Use positive controls (e.g., ketoconazole) and DMSO as a negative control .

Advanced Mechanistic Studies

Combine MIC data with time-kill curves and synergy testing (e.g., checkerboard assays). Target enzyme inhibition (e.g., lanosterol 14α-demethylase) via molecular docking (see FAQ 6) .

What computational approaches predict the bioactivity of this compound?

Q. Advanced Methodology

Ligand Preparation : Generate 3D structures using crystallographic data or DFT optimization. Convert to PDBQT format for docking .

Protein Targets : Dock against AmpC β-lactamase (PDB:1KE4) or CYP51 (PDB:4UYL) using AutoDock Vina.

Scoring : Analyze binding energies (ΔG < −6 kcal/mol suggests strong inhibition) .

| Target Enzyme | PDB ID | Docking Energy (kcal/mol) | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase | 4UYL | −7.2 (analogous compound) |

How is cytotoxicity assessed for this compound?

Basic Protocol

Use MTT or resazurin assays on mammalian cell lines (e.g., HeLa). Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). For example, a related compound showed 75.3% cytotoxicity at 200 µg/mL .

Advanced Mechanistic Insight

Combine IC₅₀ data with flow cytometry (apoptosis assays) and ROS detection. Compare toxicity profiles to structural analogs to infer SAR .

What crystallographic parameters define this compound?

Q. Advanced Crystallography

- Space Group : Triclinic P1 (common for small molecules).

- Unit Cell : a = 8.44 Å, b = 9.39 Å, c = 9.46 Å; α = 64.6°, β = 80.7°, γ = 89.8° .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .

How are antioxidant properties quantified for this compound?

Q. Basic Assays

- DPPH Radical Scavenging : Measure % inhibition at 517 nm; compare to ascorbic acid.

- CUPRAC : Quantify Cu²⁺ reduction at 450 nm; report as mM Fe(II)/g .

Advanced Analysis

Perform kinetics (time-dependent activity) and combine with DFT calculations to identify electron-donating groups responsible for activity .

What analytical challenges arise in quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.